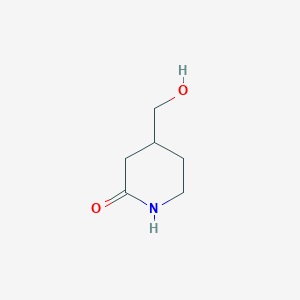

4-(Hydroxymethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSWKQMYYTZZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618699 | |

| Record name | 4-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53611-47-5 | |

| Record name | 4-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Hydroxymethyl)piperidin-2-one (CAS 53611-47-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)piperidin-2-one is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a lactam ring and a primary alcohol functional group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 53611-47-5 | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-(hydroxymethyl)-2-piperidinone | |

| Physical Form | Solid | |

| Boiling Point | 346.4 °C | |

| Storage | Sealed in dry, room temperature | |

| SMILES | C1CNC(=O)CC1CO | |

| InChI | 1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |

| InChIKey | DTSWKQMYYTZZMS-UHFFFAOYSA-N |

Note: Quantitative solubility and melting point data are not consistently reported in publicly available literature. It is recommended to determine these experimentally for specific applications.

Synthesis

A potential synthetic route to this compound involves the hydrolysis of its corresponding ester precursor, ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate (Precursor)

A plausible precursor, ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate, can be synthesized via the hydrogenation of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate.[1]

Materials:

-

Ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate

-

Platinum oxide

-

Acetic acid

-

Hydrogen gas

Procedure:

-

A mixture of 13.9 g of ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate and 5 g of platinum oxide in 250 ml of acetic acid is prepared.[1]

-

The mixture is hydrogenated at 50 lbs/in².[1]

-

Following the reaction, the catalyst is removed by filtration.[1]

-

The filtrate is concentrated in vacuo.[1]

-

The resulting residue is neutralized to yield ethyl 4-(hydroxymethyl)-piperidine-2-carboxylate.[1]

Logical Workflow for Synthesis of this compound

The following diagram illustrates a logical workflow for the synthesis of the target compound from its pyridine precursor.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the specific protons' chemical environments.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbon bearing the hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the remaining three carbons of the piperidine ring.

-

FTIR: The infrared spectrum will likely exhibit a strong absorption band for the C=O stretching of the lactam amide group (typically around 1650 cm⁻¹). A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aliphatic ring and methylene group would be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the piperidine ring.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly in the area of Central Nervous System (CNS) disorders. The piperidine scaffold is a common motif in many CNS-active drugs.

Role as a Precursor in the Synthesis of Bioactive Molecules

Piperidine derivatives have been investigated for a variety of pharmacological activities, including as:

-

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: MCHR1 antagonists are being explored for the treatment of obesity and other metabolic disorders. Piperidine-based scaffolds are a key feature in the design of some of these antagonists.[2][3][4]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is a therapeutic target for cardiovascular and inflammatory diseases. The development of sEH inhibitors, such as GSK2256294, highlights the utility of functionalized piperidine cores in their design.[5][6][7]

Potential Signaling Pathway Involvement

The derivatives of this compound could potentially modulate signaling pathways associated with the aforementioned targets.

MCH Receptor 1 Signaling: MCHR1 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand melanin-concentrating hormone (MCH), can activate various downstream signaling cascades, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This signaling is implicated in the regulation of appetite and energy homeostasis. Antagonists developed from scaffolds like this compound would block these effects.

Soluble Epoxide Hydrolase (sEH) Pathway: sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH by compounds derived from this compound would increase the levels of beneficial EETs, which have protective effects in the cardiovascular system and reduce inflammation.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating diverse libraries of compounds targeting various biological pathways, particularly those related to CNS disorders and inflammatory processes, makes it a molecule of high interest to medicinal chemists. Further research to fully elucidate its physicochemical properties and to explore its application in the synthesis of novel therapeutic agents is warranted.

References

- 1. prepchem.com [prepchem.com]

- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

basic chemical properties of 4-(hydroxymethyl)-2-piperidinone

An In-depth Technical Guide on the Core Chemical Properties of 4-(hydroxymethyl)-2-piperidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of 4-(hydroxymethyl)-2-piperidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this molecule.

Chemical Identity and Structure

IUPAC Name: 4-(hydroxymethyl)piperidin-2-one CAS Number: 53611-47-5 Molecular Formula: C6H11NO2 Molecular Weight: 129.16 g/mol Chemical Structure:

Image Source: Sigma-Aldrich

Image Source: Sigma-Aldrich

The structure features a six-membered piperidinone ring with a hydroxymethyl substituent at the 4-position. This combination of a lactam and a primary alcohol functional group imparts specific chemical characteristics to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(hydroxymethyl)-2-piperidinone is provided in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 346.4 ± 15.0 °C (Predicted) | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents. | General chemical principles |

| pKa | Not experimentally determined. Expected to be weakly acidic due to the lactam N-H and weakly basic due to the nitrogen atom. | General chemical principles |

Solubility Profile

The presence of both a hydrogen bond donor (hydroxyl group, N-H of the lactam) and hydrogen bond acceptors (carbonyl oxygen, hydroxyl oxygen, nitrogen atom) suggests that 4-(hydroxymethyl)-2-piperidinone should be soluble in water and other polar protic solvents like ethanol and methanol. The relatively small carbon skeleton further supports this prediction. Its solubility in nonpolar solvents is expected to be limited.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidinone ring and the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbon bearing the hydroxymethyl group, and the other carbons in the ring. A predicted 13C NMR spectrum in D2O is available.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the lactam (typically around 1650 cm⁻¹) and a broad band for the O-H stretching of the alcohol group (around 3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted mass spectral data is available.[3]

Experimental Protocols

This section outlines general methodologies for determining key chemical properties of 4-(hydroxymethyl)-2-piperidinone.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small sample of 4-(hydroxymethyl)-2-piperidinone to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different formulations.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of 4-(hydroxymethyl)-2-piperidinone (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, dichloromethane, hexane) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent at the tested concentration. If not, it is classified as sparingly soluble or insoluble.

-

This process can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or a base. For 4-(hydroxymethyl)-2-piperidinone, both the acidic lactam proton and the basicity of the nitrogen can be characterized.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a known amount of 4-(hydroxymethyl)-2-piperidinone in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of a small, known volume of titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

To determine the pKa of the conjugate acid (related to the basicity of the nitrogen), the compound can be first protonated with a known excess of strong acid and then back-titrated with a strong base.

Logical Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of an organic compound like 4-(hydroxymethyl)-2-piperidinone.

Caption: A flowchart outlining the key steps in determining the solubility of 4-(hydroxymethyl)-2-piperidinone in various solvents.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of 4-(hydroxymethyl)-2-piperidinone. While some experimental data is available, further characterization, particularly for melting point, solubility, and pKa, would be beneficial for its application in research and development. The provided experimental protocols offer a starting point for obtaining this valuable data. As a molecule with both a lactam and a primary alcohol, 4-(hydroxymethyl)-2-piperidinone holds potential for further chemical modification and exploration of its biological activities.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-2-one: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Among the vast landscape of piperidine-containing molecules, 4-(hydroxymethyl)piperidin-2-one has emerged as a versatile starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological evaluation, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Structure and Chemical Properties

This compound is a chiral lactam possessing a primary alcohol functional group. This combination of a cyclic amide and a reactive hydroxyl group provides two key points for chemical modification, allowing for the synthesis of a diverse library of analogs and derivatives.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 53611-47-5 |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage | Sealed in dry, room temperature conditions |

Table 1: Physicochemical Properties of this compound.[3]

Synthesis of Structural Analogs and Derivatives

The synthesis of derivatives of this compound can be broadly categorized into modifications at the lactam nitrogen (N-substitution) and modifications of the hydroxyl group at the 4-position.

N-Substituted Derivatives

Alkylation or arylation of the lactam nitrogen is a common strategy to introduce structural diversity and modulate the pharmacological properties of the core scaffold.

General Experimental Protocol for N-Alkylation/Arylation:

-

To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a base such as sodium hydride or potassium carbonate.

-

Stir the mixture at room temperature for a specified time to allow for the formation of the corresponding anion.

-

Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl iodide) to the reaction mixture.

-

Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.

Derivatives of the 4-(Hydroxymethyl) Group

The primary alcohol at the 4-position offers a versatile handle for various chemical transformations, including esterification, etherification, and halogenation, leading to a wide range of functionalized derivatives.

General Experimental Protocol for Esterification:

-

Dissolve this compound in a suitable solvent such as dichloromethane or pyridine.

-

Add a carboxylic acid or its corresponding acyl chloride or anhydride in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted reagents.

-

Purify the resulting ester derivative using column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of the piperidin-2-one and piperidin-4-one scaffolds have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. While specific data on derivatives of this compound is emerging, the broader class of compounds provides a strong rationale for their exploration in various therapeutic areas.

Anticancer Activity

Numerous piperidine and piperidinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][5] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Related Piperidinone Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast) | - | [4][6] |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | PC3 (Prostate) | - | [4][6] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [7] |

| Vindoline-piperazine conjugates | HOP-92 (Non-small cell lung) | 1.35 | [7] |

Table 2: In vitro anticancer activity of representative piperidinone derivatives. Note: Specific IC50 values for the first compound were not provided in the source material.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.[8]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Piperidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.[8]

Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. Piperidine-based compounds have been investigated for their potential to protect neurons from various insults and are being explored for the treatment of conditions like Alzheimer's disease and ischemic stroke.[11][12][13]

Quantitative Data on Neuroprotective Activity of Piperidine Derivatives:

| Compound | Model | Endpoint | Result | Reference |

| Indanone-piperidine hybrid (Compound 4 ) | OGD/R-induced neuronal injury | Cell Viability | Significant protection at 3.125-100 µM | [13] |

| Indanone-piperidine hybrid (Compound 4 ) | MCAO/R in vivo | Infarct Volume Reduction | 18.45% at 40 mg/kg | [13] |

| 2-Piperidone derivative (Compound 7q ) | Aβ(1-42) self-aggregation | Inhibition | 59.11% at 20 µM | [12] |

| Piperidine urea derivative (Compound A10 ) | L-Glutamic acid-induced injury | Cell Survival | 61.54% at 10 µM | [11] |

Table 3: Neuroprotective activity of representative piperidine derivatives. OGD/R: Oxygen-Glucose Deprivation/Reperfusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.

Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

-

Cell Culture: Culture primary rat neuronal cells in appropriate media.

-

OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2 hours) to induce oxygen-glucose deprivation.

-

Reperfusion: After the OGD period, replace the medium with normal culture medium containing glucose and return the cells to a normoxic incubator.

-

Compound Treatment: Add the test compounds at various concentrations during the reperfusion phase.

-

Viability Assessment: After a specified reperfusion time (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay or LDH release assay.

-

Data Analysis: Compare the viability of compound-treated cells to that of untreated OGD/R-exposed cells to determine the neuroprotective effect.[13]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The presence of two distinct functional groups allows for extensive chemical modification, paving the way for the creation of large and diverse compound libraries. While research directly focused on analogs of this specific molecule is still in its early stages, the wealth of data on related piperidine and piperidinone derivatives strongly suggests a high potential for discovering new drug candidates with a range of biological activities. Future research should focus on the systematic synthesis and screening of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development in areas such as oncology, inflammation, and neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 53611-47-5 [sigmaaldrich.com]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irjpms.com [irjpms.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, stands as a privileged structure in the landscape of medicinal chemistry. Its synthetic tractability and ability to engage in diverse biological interactions have cemented its role as a crucial building block in the development of novel therapeutics across a wide range of disease areas. This guide provides a detailed exploration of the piperidinone core, focusing on its synthesis, biological significance, and application in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of the Piperidinone Scaffold

The construction of the piperidinone ring can be achieved through various synthetic strategies. One of the most common and versatile methods is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidinone. Another prominent method is the catalytic reduction of substituted pyridones.

Representative Synthetic Protocol: Preparation of a Key Apixaban Intermediate

A key intermediate for the synthesis of the FDA-approved anticoagulant Apixaban is 1-(4-nitrophenyl)piperidin-2-one. A practical synthesis for this intermediate has been developed, starting from p-nitrochlorobenzene and piperidine.

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidine (Intermediate A) [1]

-

Materials: p-nitrochlorobenzene (78.8 g, 0.5 mol), piperidine (85.1 g, 1 mol), sodium carbonate (Na2CO3) (106.1 g, 1 mol).

-

Procedure:

-

A mixture of p-nitrochlorobenzene, piperidine, and Na2CO3 is heated to reflux under a nitrogen atmosphere for 3 hours.

-

After the reaction, the mixture is cooled to room temperature.

-

100 mL of water is added to the cooled mixture.

-

The resulting solid is collected by filtration.

-

The solid is slurried again in water to afford 1-(4-nitrophenyl)piperidine as an orange-yellow solid.

-

-

Yield: 98%[1]

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one (Intermediate B) [1]

-

Materials: 1-(4-nitrophenyl)piperidine (Intermediate A), sodium chlorite (NaClO2).

-

Procedure:

-

Intermediate A is oxidized using sodium chlorite as the oxidant under a carbon dioxide (CO2) atmosphere to yield 1-(4-nitrophenyl)piperidin-2-one.

-

This protocol illustrates a scalable and efficient method for producing a crucial piperidinone-containing building block for a major pharmaceutical agent. A generalized workflow for such a multi-step synthesis is depicted below.

Caption: Generalized synthetic workflow for a piperidinone intermediate.

Biological Activities and Therapeutic Targets

The piperidinone scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.

Anticoagulant Activity: Factor Xa Inhibition

A prominent example of a piperidinone-containing drug is Apixaban (Eliquis®) , a direct and selective inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.[2][3][4] By inhibiting FXa, Apixaban effectively reduces thrombin generation and prevents thrombosis.

The signaling pathway of the coagulation cascade, highlighting the role of Factor Xa, is illustrated below.

Caption: The coagulation cascade and the inhibitory action of Apixaban.

Quantitative Data: Piperidinone-Based Factor Xa Inhibitors

| Compound | Target | IC50 / Ki | Reference |

| Apixaban | Factor Xa | Ki = 0.08 nM | [5] |

Anticancer Activity

Numerous studies have demonstrated the potential of piperidinone derivatives as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key cellular enzymes like topoisomerase.

Quantitative Data: Anticancer Activity of Piperidinone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Furfurylidene 4-piperidones (Compound 2d) | Molt-4 (Leukemia) | Significant cytotoxicity | [5] |

| Furfurylidene 4-piperidones (Compound 3d) | Molt-4 (Leukemia) | Significant cytotoxicity | [5] |

| Hydrazine carbodithioate derivative | Hep G2 (Liver Cancer) | Data available in source | [6] |

| Piperazine-based derivatives | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [7] |

| Piperazine-based derivatives | A498 (Renal Cancer) | 33.9 ± 1.91 | [7] |

Acetylcholinesterase (AChE) Inhibition

The piperidinone scaffold has also been explored for the development of inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the marketed drug Donepezil contains a piperidine ring, its analogs incorporating a piperidinone moiety have been synthesized and evaluated.

Quantitative Data: Piperidinone-Based AChE Inhibitors

| Compound Series | Target | IC50 (µM) | Reference |

| N-benzylpiperidines (Compound 5h) | AChE | 0.83 | [8] |

| Thiazolopyrimidines (Compound 9j) | AChE | 0.98 | [8] |

| Thiazolopyrimidines (Compound 9p) | AChE | 0.73 | [8] |

| N-(2-(piperidine-1-yl)ethyl)benzamide (Compound 5d) | AChE | 0.013 ± 0.0021 | [9] |

| Donepezil (Reference) | AChE | 0.0057 | [10] |

Key Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.

Factor Xa Inhibitor Screening Assay

This protocol outlines a chromogenic assay suitable for high-throughput screening of potential Factor Xa inhibitors.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay [11][12][13][14]

-

Principle: The assay measures the residual activity of Factor Xa after incubation with a potential inhibitor. A chromogenic substrate specific for Factor Xa is used, which upon cleavage by active FXa, releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitory activity of the test compound.

-

Materials:

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test inhibitor compounds and a known inhibitor (e.g., Apixaban, Rivaroxaban) as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of human Factor Xa to wells containing the test inhibitors, positive control, and solvent control. Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-30 minutes) to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Signal Detection: Measure the absorbance at 405 nm kinetically or at a fixed time point using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The logical flow of a high-throughput screening campaign for enzyme inhibitors is visualized below.

Caption: A typical workflow for high-throughput screening of inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining AChE activity.

Experimental Protocol: Ellman's Method for AChE Inhibition [9]

-

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test inhibitor compounds and a known inhibitor (e.g., Donepezil) as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and test compounds in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

-

Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value as described for the Factor Xa assay.

-

Conclusion and Future Perspectives

The piperidinone scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in clinically successful drugs like Apixaban underscores its potential for developing safe and effective therapeutic agents. The ongoing exploration of piperidinone derivatives in areas such as oncology and neurodegenerative diseases highlights the scaffold's enduring relevance. Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and diverse piperidinone analogs. Furthermore, the application of computational chemistry and structure-based drug design will continue to guide the rational design of next-generation piperidinone-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Apixaban: Mechanism of Action & Pharmacokinetics | Study.com [study.com]

- 3. Apixaban - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 5. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Xa Assays [practical-haemostasis.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 14. labcorp.com [labcorp.com]

literature review of 4-(hydroxymethyl)piperidin-2-one synthesis

An In-depth Technical Guide to the Synthesis of 4-(hydroxymethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a δ-lactam (a cyclic amide) core combined with a primary alcohol functional group, offers multiple points for chemical modification. This allows for the synthesis of diverse molecular scaffolds and the exploration of new chemical space in the development of novel therapeutic agents. This document provides a comprehensive literature review of the plausible synthetic routes to this compound, focusing on a practical two-step approach. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its preparation.

Synthetic Strategy Overview

While several theoretical pathways to this compound exist, a direct, single-step synthesis is not well-documented in current literature. A highly plausible and practical approach involves a two-step sequence starting from the commercially available ethyl 4-piperidinecarboxylate.

The overall synthetic workflow can be summarized as follows:

-

Reduction of Ester: The ester functional group of ethyl 4-piperidinecarboxylate is reduced to a primary alcohol to yield the key intermediate, 4-piperidinemethanol.

-

Chemoselective Oxidation: The secondary amine of the piperidine ring in 4-piperidinemethanol is selectively oxidized at the α-carbon to form the desired δ-lactam, this compound.

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of 4-Piperidinemethanol

The first step involves the reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol. A standard and high-yielding method for this transformation utilizes lithium aluminum hydride (LiAlH₄) as the reducing agent.

Caption: Reaction scheme for the reduction of ethyl 4-piperidinecarboxylate.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-hydroxymethylpiperidine.

-

Setup: Suspend lithium aluminum hydride (LiAlH₄, 10.10 g, 0.266 mol) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 4-piperidinecarboxylate (18.13 g, 0.120 mol) in anhydrous THF (300 mL) and add it slowly to the LiAlH₄ suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add a mixture of water (14 mL) and THF (28 mL) to quench the excess LiAlH₄.

-

Workup: Add a 15% aqueous solution of sodium hydroxide (NaOH, 14 mL) followed by water (37 mL). Continue stirring for 30 minutes at room temperature.

-

Isolation: Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF. Combine the filtrate and washings, and concentrate them under reduced pressure to yield 4-piperidinemethanol as the final product. The product is often obtained in quantitative yield and may be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the oxidation of the cyclic secondary amine in 4-piperidinemethanol to the corresponding lactam. This is the most challenging step due to the presence of the primary alcohol, which is also susceptible to oxidation. Therefore, a chemoselective method that preferentially oxidizes the C-H bond adjacent to the nitrogen atom over the primary alcohol is required.

References

The Rising Therapeutic Potential of Substituted Piperidin-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidin-2-one scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of substituted piperidin-2-ones, with a focus on their anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Diverse Biological Activities of Piperidin-2-one Derivatives

Substituted piperidin-2-ones and their structural analogs have demonstrated a broad spectrum of pharmacological effects. These compounds have been investigated for their potential to combat various diseases, with promising results in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of piperidin-2-one derivatives. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and skin.[1] For instance, certain 3,5-bis(ylidene)-4-piperidones have shown potent antiproliferative properties against various leukemia and lymphoma cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis, mediated through pathways involving p53.[1]

Anti-inflammatory Effects

Derivatives of piperidine-2,4,6-trione have been evaluated for their anti-inflammatory activity.[2] The introduction of specific substituents, such as N-cyclohexylcarboxamide, has been shown to enhance anti-inflammatory effects while reducing general toxicity.[2] These compounds are thought to exert their effects by modulating the expression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Neuroprotective Properties

The neuroprotective potential of piperidine derivatives is an emerging area of interest.[3] Hybrid molecules incorporating piperidine moieties have been synthesized and evaluated for their ability to protect neuronal cells from injury, such as that induced by oxygen-glucose deprivation/reperfusion.[3] Some of these compounds have demonstrated the ability to cross the blood-brain barrier and reduce infarct volume in in vivo models of stroke.[3] The mechanism of action is often linked to the inhibition of cholinesterases, which plays a role in neurodegenerative diseases like Alzheimer's.[4]

Enzyme Inhibition

Piperidin-2-one analogs have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4] Additionally, some piperidone derivatives have shown inhibitory activity against pancreatic lipase, a key enzyme in the absorption of dietary fats, suggesting their potential as anti-obesity agents.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various substituted piperidin-2-one derivatives and their analogs from the cited literature.

Table 1: Anticancer Activity of Substituted Piperidone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | HeLa (Cervical) | 0.5 µM | [1] |

| Curcumin Analog | HeLa (Cervical) | 4.33 µM | [1] |

| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Molt 4/C8, CEM (T-lymphocyte), L1210 (Murine Leukemia) | More potent than melphalan | [1] |

| 4-Piperidone-1-carboxamides | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | Higher efficacy than 5-fluorouracil | [1] |

| 2,4,6-trisubstituted quinazoline derivative 19n | MGC-803 (Gastric) | 4.61 µM | [6] |

Table 2: Cholinesterase Inhibitory Activity of Substituted Piperidinone Derivatives

| Compound/Derivative | Enzyme | IC50 Value | Reference |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 µM | [4] |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 µM | [4] |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | AChE | 18.04 µM | [4] |

| 3,5-Bis(ylidene)-4-piperidones | AChE & BuChE | Promising inhibition compared to Tacrine and Donepezil | [1] |

Table 3: Pancreatic Lipase Inhibitory Activity of Piperidine and Pyrrolidine Derivatives

| Compound/Derivative | IC50 Value (mg/mL) | Reference |

| Pyrrolidine derivative 12 | 0.143 ± 0.001 | [5] |

| Pyrrolidine derivative 13 | 0.226 ± 0.001 | [5] |

| Pyrrolidine derivative 7 | 0.329 ± 0.001 | [5] |

| Pyrrolidine derivative 10 | 0.362 ± 0.001 | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9][10]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[9]

Cholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay to determine acetylcholinesterase (AChE) inhibitory activity.[11]

Principle: The assay measures the activity of AChE by the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[11]

Protocol:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test inhibitor in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE solution.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate Reaction: Add the substrate ATCI to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[12]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol (Filtration Assay):

-

Incubation: Incubate a membrane homogenate or cultured cells containing the target receptor with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[12]

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter using a cell harvester.[12]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

-

Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Determine the IC50 value of the test compound and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Workflow for MTT-based cytotoxicity assay.

Caption: Inhibition of Acetylcholinesterase (AChE) by piperidin-2-one derivatives.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Substituted piperidin-2-ones represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. The data and protocols summarized in this guide highlight the significant progress made in understanding their biological activities, particularly in the areas of cancer, inflammation, neuroprotection, and enzyme inhibition. The continued exploration of this chemical scaffold, aided by the detailed experimental methodologies and a clear understanding of the underlying mechanisms, holds great promise for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource to support and inspire further research in this exciting field.

References

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 2. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antitumor activity evaluation of 2,4,6-trisubstituted quinazoline derivatives containing piperidine moiety - ProQuest [proquest.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of 4-(Hydroxymethyl)piperidin-2-one in Crafting Pharmaceutical Intermediates: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 4-(Hydroxymethyl)piperidin-2-one has emerged as a versatile and highly valuable scaffold. This technical guide offers an in-depth exploration of its synthesis, key reactions, and applications in the generation of critical pharmaceutical intermediates, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its full potential.

Core Properties and Synthesis

This compound, a derivative of the ubiquitous piperidine ring, possesses a unique combination of functional groups: a lactam, a secondary amine, and a primary alcohol. This trifecta of reactivity provides multiple avenues for chemical modification, making it an ideal starting point for the construction of complex molecular architectures.

While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be conceptually approached through established organic chemistry principles. A plausible synthetic strategy involves a multi-step sequence, potentially commencing with a Michael addition of a suitable amine to an acrylate, followed by a Dieckmann condensation to form the piperidinone ring, and subsequent functional group manipulations to introduce the hydroxymethyl group.

A proposed synthetic workflow is outlined below:

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Pharmaceutical Intermediate Synthesis

The strategic positioning of the hydroxyl and lactam functionalities allows for a diverse range of chemical transformations, enabling the synthesis of a variety of pharmaceutical intermediates. The piperidine scaffold is a common motif in a multitude of approved drugs, highlighting its significance in medicinal chemistry.[1]

Derivatization Reactions

The primary alcohol of this compound can undergo a suite of standard organic reactions to introduce new functionalities. These include:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

-

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.

-

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive handle for nucleophilic substitution.

Simultaneously, the lactam nitrogen can be N-alkylated or N-acylated to further expand the molecular diversity of the resulting intermediates.

Experimental Protocols: Foundational Reactions for Derivatization

Table 1: Key Derivatization Reactions and Conditions

| Reaction | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, a suitable base (e.g., NaH, K2CO3), and a polar aprotic solvent (e.g., DMF, CH3CN). | N-Alkyl Piperidinone |

| Esterification | Carboxylic acid, a coupling agent (e.g., DCC, EDC), and a suitable solvent (e.g., CH2Cl2). | Ester |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation, Dess-Martin periodinane) in an appropriate solvent. | Aldehyde/Carboxylic Acid |

Case Study: A Gateway to Fentanyl Analogues

The piperidin-4-one core is a well-established precursor in the synthesis of fentanyl and its analogues.[2] While this compound is not a direct precursor, its structural similarity and the potential to convert the hydroxymethyl group into other functionalities underscore its potential as a versatile starting material for novel analgesic compounds.

Caption: Logical workflow from the building block to potential novel analgesics.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity, coupled with the prevalence of the piperidine scaffold in medicinally active compounds, makes it a molecule of significant interest for drug discovery and development programs. Further research into scalable and efficient synthetic routes to this compound and its direct application in the synthesis of novel therapeutic agents is highly warranted. This guide provides a foundational understanding for researchers to explore the vast potential of this valuable chemical entity.

References

The Chemical Reactivity of 4-(Hydroxymethyl)piperidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)piperidin-2-one is a versatile bifunctional molecule incorporating a lactam ring and a primary alcohol. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Its reactivity is characterized by the distinct chemical properties of the secondary amide within the lactam ring, the primary hydroxyl group, and the piperidine scaffold itself. This technical guide provides a comprehensive exploration of the key chemical transformations of this compound, including its synthesis, oxidation, reduction, esterification, and N-alkylation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The incorporation of a lactam functionality and a hydroxymethyl group in this compound offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The lactam provides a rigidifying element and potential hydrogen bonding interactions, while the primary alcohol can be readily derivatized or oxidized to introduce further functionality. This guide will systematically explore the chemical reactivity at these key functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53611-47-5 | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% - 98% | |

| Storage | Sealed in dry, room temperature | |

| InChI Key | DTSWKQMYYTZZMS-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through the catalytic hydrogenation of a suitable precursor, such as ethyl 2-cyano-4-(hydroxymethyl)pent-4-enoate. This process involves the reduction of the carbon-carbon double bond and the nitrile group, followed by intramolecular cyclization to form the lactam ring.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reactor, dissolve ethyl 2-cyano-4-(hydroxymethyl)pent-4-enoate (1.0 eq) in ethanol (10 vol).

-

Catalyst Addition: Add Palladium on carbon (10% w/w, 0.05 eq) to the solution.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Expected Yield: 75-85%

Chemical Reactivity and Key Transformations

The reactivity of this compound can be categorized by the reactions of its primary functional groups: the hydroxymethyl group and the lactam nitrogen.

Reactions of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild, controlled oxidizing agents such as a TEMPO-based catalytic system.

A robust method for this transformation involves the use of catalytic (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl).

Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 vol) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Catalyst and Buffer Addition: Add TEMPO (0.1 eq) and an aqueous solution of sodium bicarbonate (sat. NaHCO₃, 5 vol) to the reaction mixture.

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (1.0 M, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-formylpiperidin-2-one.

Table 2: Representative Data for Oxidation of this compound

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Formylpiperidin-2-one | TEMPO, NaOCl | DCM/H₂O | 0 | 1-2 | ~85 |

Esterification of the primary alcohol can be readily achieved using standard acylation conditions, for example, with acetic anhydride in the presence of a base like pyridine.

Experimental Protocol: Esterification with Acetic Anhydride

-

Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (5 vol) in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: Add acetic anhydride (1.5 eq) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the pyridine under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to give 4-(acetoxymethyl)piperidin-2-one.

Table 3: Representative Data for Esterification of this compound

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-(Acetoxymethyl)piperidin-2-one | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 12 | ~90 |

Reactions of the Lactam Moiety

The lactam carbonyl can be completely reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄), affording the corresponding piperidine.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 vol) dropwise.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 6 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-(hydroxymethyl)piperidine.

Table 4: Representative Data for Reduction of this compound

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-(Hydroxymethyl)piperidine | LiAlH₄ | THF | Reflux | 6 | ~80 |

The nitrogen atom of the lactam can undergo alkylation, although it is generally less nucleophilic than the nitrogen in a corresponding amine. Reductive amination or direct alkylation with a reactive electrophile can be employed.

Experimental Protocol: N-Benzylation via Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in dichloromethane (DCM, 10 vol), add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford 1-benzyl-4-(hydroxymethyl)piperidin-2-one.

Table 5: Representative Data for N-Alkylation of this compound

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Benzyl-4-(hydroxymethyl)piperidin-2-one | Benzaldehyde, NaBH(OAc)₃ | DCM | RT | 24 | ~70 |

Spectroscopic Data

Representative ¹H and ¹³C NMR data for this compound are provided in Table 6.

Table 6: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| 6.0-6.5 | br s | 1H | NH | |

| 3.55 | d | 2H | CH ₂OH | |

| 3.2-3.4 | m | 2H | CH ₂NH | |

| 2.4-2.6 | m | 2H | CH ₂CO | |

| 1.8-2.0 | m | 1H | CH CH₂OH | |

| 1.5-1.7 | m | 2H | CH ₂CH₂NH | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| 173.5 | C=O | |||

| 65.0 | C H₂OH | |||

| 42.0 | C H₂NH | |||

| 38.5 | C HCH₂OH | |||

| 31.0 | C H₂CO | |||

| 28.0 | C H₂CH₂NH |

Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the derivatization of this compound.

The Piperidine Nucleus: A Privileged Scaffold in Natural Products and Drug Discovery

An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine-Containing Natural Products

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and significant structural motifs in the realm of natural products and medicinal chemistry. Its unique conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions have made it a "privileged scaffold" in drug design. Found in a vast array of alkaloids across numerous plant families, piperidine-containing natural products exhibit a remarkable diversity of biological activities. These activities range from potent neurotoxins and analgesics to promising anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, pharmacological significance, and experimental analysis of this vital class of compounds.

Discovery and Natural Occurrence

The history of piperidine alkaloids is intertwined with human history. One of the earliest documented examples is coniine, the toxic principle of poison hemlock (Conium maculatum), famously used in the execution of Socrates.[1][2] Another well-known example is piperine, the compound responsible for the pungency of black pepper (Piper nigrum), which has been a cornerstone of traditional medicine for centuries.[3]

Piperidine alkaloids are widely distributed in the plant kingdom and have also been identified in insects, such as the fire ant toxin solenopsin.[1] They are particularly abundant in families such as Piperaceae (Piper), Solanaceae (nightshades), Papaveraceae (poppy family), and Leguminosae (pea family).[3][4] Complex fused piperidine ring systems are also central to the structure of opioid alkaloids like morphine and codeine from the opium poppy (Papaver somniferum).[4]

Biosynthesis of Piperidine Alkaloids

The biosynthesis of the piperidine ring in nature predominantly originates from the amino acid L-lysine. Through a series of enzymatic reactions involving decarboxylation, oxidation, and cyclization, the linear carbon chain of lysine is transformed into the characteristic heterocyclic structure. A key intermediate in this transformation is cadaverine, formed by the decarboxylation of lysine.

A notable exception to the lysine pathway is the biosynthesis of coniine, which follows a polyketide pathway. This pathway involves the condensation of four acetate units, followed by amination and cyclization to form the 2-propylpiperidine structure of coniine.[2]

Pharmacological Significance and Biological Activities

Piperidine-containing natural products are a treasure trove of pharmacological activities, making them invaluable as lead compounds in drug discovery. Their derivatives are found in numerous approved drugs, targeting a wide range of conditions from neurological disorders to cancer.[5] The diverse biological effects include anticancer, anti-inflammatory, antimicrobial, analgesic, and potent CNS activities.[3][5]

Data Presentation: Biological Activities of Piperidine Alkaloids

The following table summarizes quantitative data on the biological activities of several representative piperidine-containing natural products.

| Compound | Natural Source | Biological Activity | Assay/Target | Quantitative Data | Reference(s) |

| (-)-Coniine | Conium maculatum | Neurotoxicity | Mouse Bioassay (in vivo) | LD₅₀: 7.0 mg/kg | [6][7] |

| (+)-Coniine | Conium maculatum | Neurotoxicity | Mouse Bioassay (in vivo) | LD₅₀: 12.1 mg/kg | [6][7] |

| Piperine | Piper nigrum | Anticancer | Ovarian Cancer Cells (OVACAR-3) | IC₅₀: 28 µM | |

| Piperine | Piper nigrum | Anticancer | Human Colon Cancer (HCT-8) | IC₅₀: 66.0 µM | [8] |

| Piperine | Piper nigrum | Anticancer | Mouse Melanoma (B16) | IC₅₀: 69.9 µM | [8] |

| Lobeline | Lobelia inflata | Nicotinic Receptor Binding | Rat Brain [³H]-nicotine displacement | Kᵢ: 4.4 nM | [9] |

| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M1 Receptor | IC₅₀: 2.22 nM | |

| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M2 Receptor | IC₅₀: 4.32 nM | [10] |

| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M3 Receptor | IC₅₀: 4.16 nM | [10] |

| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M4 Receptor | IC₅₀: 2.38 nM | [10] |

| Atropine | Atropa belladonna | Muscarinic Receptor Antagonism | Human M5 Receptor | IC₅₀: 3.39 nM | [10] |

| Isosolenopsin A | Solenopsis invicta (Fire Ant) | nNOS Inhibition | Enzyme Assay | IC₅₀: 18 µM | [11] |

| Isosolenopsin A | Solenopsis invicta (Fire Ant) | eNOS Inhibition | Enzyme Assay | IC₅₀: 156 µM | [11] |

| Solenopsin | Solenopsis invicta (Fire Ant) | Akt-1 Inhibition | Kinase Assay | IC₅₀: 5-10 µM | [12] |

Mechanism of Action: Piperine-Induced Apoptosis in Cancer Cells